molecular formula C5H2ClFIN B2587320 6-Chloro-2-fluoro-3-iodopyridine CAS No. 1187732-65-5

6-Chloro-2-fluoro-3-iodopyridine

Cat. No.: B2587320
CAS No.: 1187732-65-5
M. Wt: 257.43
InChI Key: IKAVUIBZHFWOHF-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodopyridine is an organic compound with the molecular formula C5H2ClFIN It is a pyridine derivative, characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, chlorination and iodination can be sequentially performed to introduce the chlorine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives .

Scientific Research Applications

6-Chloro-2-fluoro-3-iodopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets. The presence of halogen atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-iodopyridine
  • 6-Chloro-3-iodopyridine
  • 2-Chloro-3-fluoropyridine

Uniqueness

6-Chloro-2-fluoro-3-iodopyridine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-2-fluoro-3-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVUIBZHFWOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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